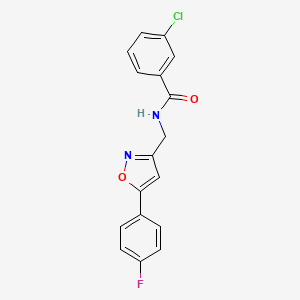

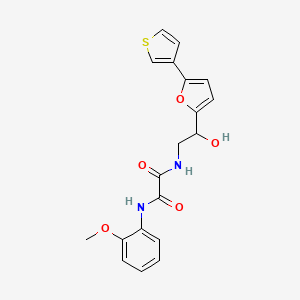

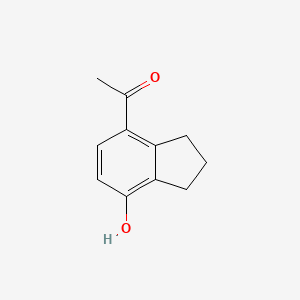

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological activities. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Rh(III)-catalyzed Directed C-H Olefination

The compound's utility in chemical synthesis is demonstrated through a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is noted for its mildness, practicality, selectivity, and high yield, with the N-O bond acting as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of valuable tetrahydroisoquinolinone products, highlighting the compound's versatility in organic synthesis (Rakshit et al., 2011).

Three-Component Synthesis of Isoquinoline Derivatives

Another application in chemical synthesis is observed in a rhodium(III)-catalyzed one-pot three-component reaction that provides an alternative way to synthesize isoquinoline derivatives. This method demonstrates relay catalysis via successive O-alkylation and C-H activation processes, both promoted by the same catalyst, offering a new pathway for the synthesis of complex organic compounds (Zhou, Jiang, & Wang, 2019).

Pharmacological Applications

Potential Anticonvulsant Activity

The compound's framework is part of a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides identified for their high affinity and good anticonvulsant activity in animal models. This discovery, from high-throughput screening, underscores the potential of such compounds in developing new anticonvulsant drugs (Chan et al., 1998).

Binding Studies for Apamin-sensitive Ca2+-activated K+ Channels

Methoxylated tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research suggests potential applications in studying ion channel modulation and could guide the development of new therapeutics targeting Ca2+-activated K+ channels (Graulich et al., 2006).

Propiedades

IUPAC Name |

3-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-10-9-15-7-8-18(11-17(15)13-23)22-20(24)16-5-4-6-19(12-16)26-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUQXJWSUVCFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B2738451.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-chlorophenoxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2738458.png)

![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)